molecular formula C11H16O4 B2456509 4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid CAS No. 2305251-72-1

4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid

Cat. No.: B2456509
CAS No.: 2305251-72-1
M. Wt: 212.245
InChI Key: UPTFOLCCJKRLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid” is a chemical compound with the CAS Number: 2305251-72-1 . It has a molecular weight of 212.25 . The IUPAC name for this compound is (3aR,4R,5S,7S,7aS)-2,2-dimethylhexahydro-4,7-methanobenzo[d][1,3]dioxole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O4/c1-11(2)14-8-5-3-6(9(8)15-11)7(4-5)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13) . This code can be used to generate the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Compounds: The compound has been utilized in the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, a key step in the formation of complex cyclic structures (Camps et al., 1985).

Polymer Chemistry

  • Development of New Polymers: In polymer chemistry, this compound is involved in the creation of new materials, such as the synthesis of cardo polyamides containing tricyclo[5.2.1.02,6]decane groups, showing potential in advanced polymer design (Liaw et al., 2000).

Medicinal Chemistry

  • Precursor for Biologically Active Products: It serves as a precursor for synthesizing biologically active natural products, showing versatility in medicinal chemistry (Hamada et al., 2009).

Organic Chemistry Reactions

  • Role in Organic Reactions: This compound has been studied in various organic reactions, including its utilization in Lewis acid-promoted reactions and its involvement in the formation of cyclic and dimeric molecules (McCulloch et al., 1981).

Molecular Synthesis

  • Facilitating Complex Molecular Synthesis: It aids in the synthesis of complex molecules, such as in the creation of various derivatives through amination processes (Thies et al., 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4,4-dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-11(2)14-8-5-3-6(9(8)15-11)7(4-5)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTFOLCCJKRLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3CC(C2O1)C(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.